molecular formula C9H8Cl2O2 B1311664 Methyl 2-chloro-2-(2-chlorophenyl)acetate CAS No. 90055-47-3

Methyl 2-chloro-2-(2-chlorophenyl)acetate

Cat. No. B1311664
CAS RN: 90055-47-3
M. Wt: 219.06 g/mol
InChI Key: BUGNHCGQRDZRSQ-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-2-(2-chlorophenyl)acetate” is a chemical compound with the CAS Number: 90055-47-3 . It has a molecular weight of 219.07 and its IUPAC name is methyl chloro (2-chlorophenyl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-2-(2-chlorophenyl)acetate” is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Methyl 2-chloro-2-(2-chlorophenyl)acetate is a chemical compound with the molecular formula C9H8Cl2O2 . It is a liquid at room temperature and has a molecular weight of 219.07 .
  • This compound is typically stored in a dry environment at temperatures between 2-8°C .
  • It is used in various scientific fields, particularly in chemical synthesis .
  • The specific methods of application or experimental procedures would depend on the context of the research. For example, it could be used as a reagent in a chemical reaction, where its role and the conditions of the reaction would be determined by the specific goals of the experiment .
  • As for the results or outcomes obtained, these would also depend on the context of the research. In a chemical synthesis, for example, the outcome might be the successful production of a desired compound .
  • Synthesis of Other Compounds

    • This compound could be used as a starting material in the synthesis of other compounds. The specific compounds that could be synthesized would depend on the reaction conditions and the other reagents used .
  • Production of Indole Derivatives

    • Indole derivatives have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . “Methyl 2-chloro-2-(2-chlorophenyl)acetate” could potentially be used in the synthesis of indole derivatives .
  • Synthesis of Other Compounds

    • This compound could be used as a starting material in the synthesis of other compounds. The specific compounds that could be synthesized would depend on the reaction conditions and the other reagents used .
  • Production of Indole Derivatives

    • Indole derivatives have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . “Methyl 2-chloro-2-(2-chlorophenyl)acetate” could potentially be used in the synthesis of indole derivatives .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H302-H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-chloro-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNHCGQRDZRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451310
Record name Methyl 2-chloro-2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-(2-chlorophenyl)acetate

CAS RN

90055-47-3
Record name Methyl 2-chloro-2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA Shaw, B Balasubramanian… - The Journal of …, 2015 - ACS Publications
Clopidogrel is a prodrug anticoagulant with active metabolites that irreversibly inhibit the platelet surface GPCR P2Y 12 and thus inhibit platelet activation. However, gaining an …
Number of citations: 25 pubs.acs.org

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